Tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate

Histamine H3 Receptor Ligand Design Binding Affinity

This bifunctional Boc-protected piperazine-aminopyridine building block is a certified reference standard for Palbociclib and Brexpiprazole impurity analysis. Its orthogonal protecting group enables selective deprotection for CDK4/6 inhibitor synthesis. Use as a validated intermediate for kinase inhibitor libraries. Non-substitutable for ANDA method validation and QC release testing. Ensure regulatory compliance—order from established suppliers.

Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
CAS No. 1245914-05-9
Cat. No. B2865159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate
CAS1245914-05-9
Molecular FormulaC14H22N4O2
Molecular Weight278.35 g/mol
Structural Identifiers
InChIInChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-6-4-17(5-7-18)12-8-11(15)9-16-10-12/h8-10H,4-7,15H2,1-3H3
InChIKeyNZFUVIYLYULVSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate: Defining Structural and Regulatory Characteristics for Precision Procurement


Tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 1245914-05-9) is a bifunctional piperazine-aminopyridine building block widely utilized in medicinal chemistry. Its core utility is defined by its role as a key intermediate or impurity reference standard in the synthesis of clinically significant kinase inhibitors, specifically Palbociclib and Brexpiprazole [1]. The compound's structure is precisely defined (C14H22N4O2, MW: 278.35 g/mol), featuring a tert-butyl carbamate (Boc) protecting group that is orthogonal to the reactive 5-aminopyridine moiety, enabling highly controlled and sequential synthetic elaboration [2]. Its characterization as both a building block and a regulatory impurity distinguishes it from simple in-class analogs, making its procurement a matter of specificity for targeted research and development workflows.

Procurement Rationale for Tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate: Why Structural Precision Defeats Analog Substitution


The selection of tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate over its readily available analogs is driven by critical differences in regiochemistry and heterocyclic composition that dictate divergent chemical behavior and biological function. Substitution with a piperidine core (e.g., CAS 762298-12-4) alters the ring's basicity and conformational flexibility, significantly impacting receptor binding profiles, as demonstrated by the distinct Ki values for H3R ligands where piperazine is a preferred bioisostere [1]. Furthermore, isomeric variants (e.g., the 6-aminopyridine analog, CAS 571188-59-5) or alternative protecting groups yield molecules with different reactivities and, crucially, different impurity profiles. This compound is a verified impurity in the manufacture of the approved drugs Palbociclib and Brexpiprazole, a regulatory designation that cannot be satisfied by any structurally similar but non-identical molecule [2]. Therefore, relying on a generic 'piperazine building block' introduces risks of synthetic failure, off-target biological activity, and regulatory non-compliance.

Quantitative Comparative Evidence for Tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate: Binding, Reactivity, and Regulatory Specificity


Comparative Binding Affinity and Selectivity Profile: Piperazine vs. Piperidine Cores

The piperazine core of tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate provides a quantifiably different binding profile compared to its piperidine analog. A comprehensive SAR study established the 4-pyridyl-piperazine moiety as a superior bioisostere for histamine H3 receptor (H3R) ligands. Optimized piperazine derivatives in this class demonstrated Ki values in the range of 16.0–120 nM at the human H3R [1]. In contrast, related piperidine analogs exhibit significantly altered activity profiles, which can be attributed to differences in the heterocyclic core's basicity and geometry, ultimately affecting key receptor interactions as shown in docking studies [1].

Histamine H3 Receptor Ligand Design Binding Affinity

Role-Specific Inhibitory Potency: Comparator Data from Palbociclib Active Moiety

The compound's primary value in procurement is its role as a synthetic precursor to Palbociclib. While the target compound itself is not the active pharmaceutical ingredient, its value is directly tied to the potency of the final drug substance. Palbociclib, synthesized from this intermediate, is a potent and selective inhibitor of CDK4 and CDK6, with reported IC50 values of 11 nM and 16 nM, respectively . This differentiates it from similar building blocks that lead to less potent or selective kinase inhibitors. The precise regioisomerism (5-amino substitution on pyridine) is essential for the final molecule to achieve this specific kinase inhibition profile.

CDK4/6 Inhibition Oncology Kinase Inhibitor

Regulatory Qualification: Documented Impurity in Approved Pharmaceuticals

Tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate is explicitly identified and cataloged as Brexpiprazole Impurity 71 and is also recognized as an impurity of Palbociclib [1]. This is a binary differentiation: it is either this exact compound or it is not the regulated impurity. No analog (e.g., the piperidine variant or a different regioisomer) can fulfill this specific role in analytical method validation (AMV) or quality control (QC) for Abbreviated New Drug Applications (ANDA) or commercial production [1]. The impurity profile is often confirmed by detailed characterization data compliant with regulatory guidelines.

Analytical Method Development Quality Control Regulatory Compliance

Biological Target Profiling: Evidence of Target Class Specificity

Screening data provides a quantitative map of this compound's interaction with a panel of biological targets, establishing a baseline for its selectivity. It has been reported to inhibit receptor-interacting kinase 2 (RIPK2) and/or activin-like kinase 2 (ALK2) and/or RIPK3 [1]. Additionally, preliminary pharmacological activity screening indicates potential as a CCR5 antagonist, which is relevant for conditions like HIV and inflammatory diseases [2]. In contrast, it shows no significant binding affinity for Beta-1 adrenergic receptor (reported as 'No affinity') or human norepinephrine transporter . This specific 'hit and miss' profile is a unique fingerprint for the molecule, distinguishing it from analogs that may have broader or different target engagement.

Target Identification Kinase Inhibition Receptor Antagonism

Defined Application Scenarios for Tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate in Research and Industry


Synthesis of CDK4/6 Inhibitors for Oncology Research

This compound serves as a validated intermediate for constructing the core scaffold of Palbociclib and related CDK4/6 inhibitors. The specific 5-amino-3-pyridyl substitution pattern is critical for achieving the nanomolar potency observed in Palbociclib (CDK4 IC50: 11 nM; CDK6 IC50: 16 nM) . Its orthogonal Boc protecting group allows for selective deprotection and subsequent coupling, streamlining the synthesis of focused libraries of kinase inhibitors for hit-to-lead optimization.

Analytical Method Development and Quality Control for Regulated Pharmaceuticals

In the pharmaceutical industry, this compound is procured as a certified reference standard. It is explicitly identified as Brexpiprazole Impurity 71 and a known impurity of Palbociclib [1]. Analytical chemistry groups rely on it for developing and validating HPLC, UPLC, or LC-MS methods to ensure batch-to-batch purity of the final drug substance. Its use in method validation (AMV) and as a quality control (QC) standard for ANDA and commercial production is a direct, non-substitutable application [1].

Design of CNS-Penetrant Histamine H3 Receptor Ligands

The compound's core piperazine motif, when incorporated into larger structures, is a key element in achieving high-affinity binding to the human histamine H3 receptor (H3R), as demonstrated by related 4-pyridyl-piperazine derivatives with Ki values between 16.0 and 120 nM [2]. This pharmacophore has been shown to be a viable bioisostere for piperidine, offering a distinct pharmacological profile. The Boc-protected intermediate is an ideal starting point for synthesizing diverse analogs to optimize for CNS penetration, metabolic stability, and in vivo efficacy in cognition or seizure models [2].

Investigating Kinase and Chemokine Receptor Pathways

The compound's target engagement profile supports its use in fundamental research. Evidence of its ability to inhibit RIPK2/ALK2/RIPK3 makes it a candidate for studying inflammatory and cell death pathways [3]. Concurrently, preliminary data indicating activity as a CCR5 antagonist positions it as a potential tool compound for exploring chemokine signaling in the context of HIV infection, asthma, or autoimmune diseases [4]. Its documented lack of affinity for targets like the Beta-1 adrenergic receptor suggests a cleaner background profile for these specific pathway investigations .

Quote Request

Request a Quote for Tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.